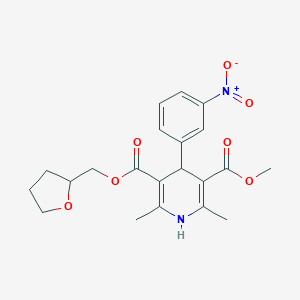

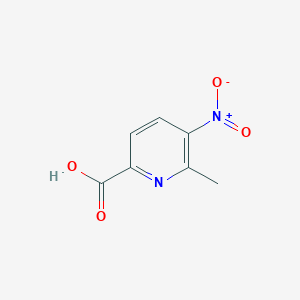

![molecular formula C13H14ClNO3 B184427 1-[2-(2-chloroethoxy)ethyl]-5-methyl-1H-indole-2,3-dione CAS No. 416899-96-2](/img/structure/B184427.png)

1-[2-(2-chloroethoxy)ethyl]-5-methyl-1H-indole-2,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-[2-(2-chloroethoxy)ethyl]-5-methyl-1H-indole-2,3-dione, commonly known as Etomidate, is a short-acting intravenous anesthetic agent that is used for induction of anesthesia and sedation. Etomidate was first synthesized in 1964 by Janssen Pharmaceutica, and it was approved for clinical use in the United States in 1974. Etomidate is widely used in clinical practice due to its rapid onset of action, short duration of action, and minimal respiratory depression.

Mechanism of Action

Etomidate enhances the activity of GABA-A receptors by binding to a specific site on the receptor. GABA-A receptors are ionotropic receptors that are activated by the neurotransmitter GABA. When GABA binds to the receptor, the receptor opens a chloride ion channel, which leads to hyperpolarization of the neuron and inhibition of neurotransmitter release. Etomidate enhances the activity of GABA-A receptors by increasing the frequency of channel opening, which leads to enhanced inhibition of neurotransmitter release.

Biochemical and Physiological Effects:

Etomidate has a number of biochemical and physiological effects on the body. The drug causes sedation, amnesia, and loss of consciousness by enhancing the activity of GABA-A receptors in the central nervous system. Etomidate also has a number of cardiovascular effects, including a decrease in blood pressure and heart rate. The drug also has respiratory depressant effects, but these effects are minimal compared to other anesthetic agents.

Advantages and Limitations for Lab Experiments

Etomidate has a number of advantages and limitations for lab experiments. The drug has a rapid onset of action and short duration of action, which makes it ideal for studying the acute effects of GABA-A receptor activation. However, the drug has a number of limitations, including its low solubility in water and its potential for causing seizures at high doses.

Future Directions

There are a number of future directions for research on Etomidate. One area of research is the development of new GABA-A receptor modulators that have fewer side effects than Etomidate. Another area of research is the use of Etomidate as a tool to study the role of GABA-A receptors in the regulation of sleep, memory, and anxiety. Finally, there is a need for more research on the long-term effects of Etomidate on the central nervous system.

Synthesis Methods

Etomidate is synthesized by the condensation reaction of 2-ethyl-1,3-hexanediol with 2-chloroethyl isocyanate, followed by the reaction with acetic anhydride and sodium acetate. The resulting product is then treated with sodium hydroxide to form the final product, Etomidate.

Scientific Research Applications

Etomidate is widely used in scientific research as a tool to study the function of GABA-A receptors in the central nervous system. GABA-A receptors are the primary targets of Etomidate, and the drug binds to a specific site on the receptor to enhance the activity of the receptor. Etomidate has been used to study the role of GABA-A receptors in the regulation of sleep, memory, and anxiety.

properties

CAS RN |

416899-96-2 |

|---|---|

Product Name |

1-[2-(2-chloroethoxy)ethyl]-5-methyl-1H-indole-2,3-dione |

Molecular Formula |

C13H14ClNO3 |

Molecular Weight |

267.71 g/mol |

IUPAC Name |

1-[2-(2-chloroethoxy)ethyl]-5-methylindole-2,3-dione |

InChI |

InChI=1S/C13H14ClNO3/c1-9-2-3-11-10(8-9)12(16)13(17)15(11)5-7-18-6-4-14/h2-3,8H,4-7H2,1H3 |

InChI Key |

JSFVDXGUSNCYQL-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)N(C(=O)C2=O)CCOCCCl |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C2=O)CCOCCCl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

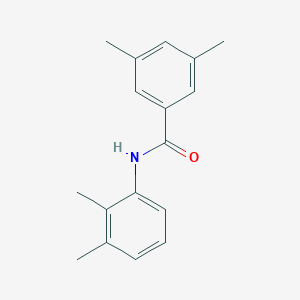

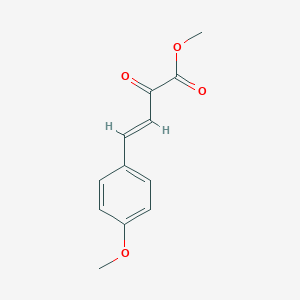

![4-({[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B184350.png)

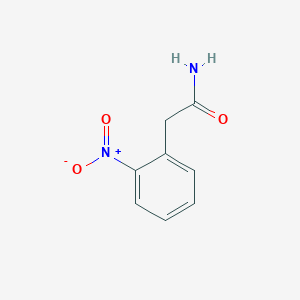

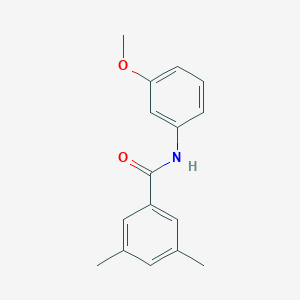

![3-[(4-Chlorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184352.png)

![3-Benzyl-6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184354.png)

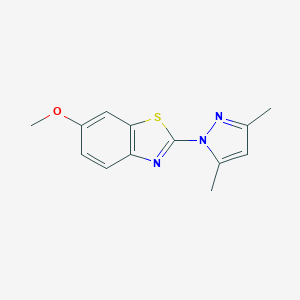

![1-methyl-5H-pyrido[4,3-b]indole](/img/structure/B184361.png)